1-(4-Methylphenacyl)quinolinium
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H16NO+ |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-quinolin-1-ium-1-ylethanone |
InChI |
InChI=1S/C18H16NO/c1-14-8-10-16(11-9-14)18(20)13-19-12-4-6-15-5-2-3-7-17(15)19/h2-12H,13H2,1H3/q+1 |
InChI Key |
IZMPEWOLQAMUQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Reactivity of 1 4 Methylphenacyl Quinolinium Salts
Cycloaddition and Annulation Reactions
The quinolinium ylide derived from 1-(4-methylphenacyl)quinolinium bromide is a key intermediate in numerous cycloaddition and annulation reactions. These reactions provide efficient pathways for the synthesis of complex, fused heterocyclic systems.
Quinolinium N-ylides, such as the one generated from this compound salt, are classified as 1,3-dipoles of the azomethine ylide type. These ylides readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, which are typically electron-deficient alkenes or alkynes. This type of reaction is a powerful tool for the construction of five-membered heterocyclic rings. researchgate.net
The reaction is initiated by the deprotonation of the this compound salt using a base, such as triethylamine, to form the transient 1,3-dipole. This ylide then reacts with a dipolarophile in a concerted or stepwise fashion to yield a primary cycloadduct. This initial product can then undergo subsequent transformations, such as aromatization through oxidation, to afford stable fused heterocyclic systems like pyrrolo[1,2-a]quinolines. The versatility of this reaction allows for the synthesis of a wide array of substituted heterocycles by varying the dipolarophile. nih.gov
Beyond the classic 1,3-dipolar [3+2] cycloadditions, quinolinium ylides derived from salts like this compound can participate in a variety of other [n+m] cycloaddition pathways. These reactions offer access to a diverse range of ring sizes and fused heterocyclic scaffolds. nih.gov
[3+2] Cycloaddition: This is the most common pathway for quinolinium ylides, reacting with two-atom components (dipolarophiles) like alkenes and alkynes to form five-membered rings. nih.govresearchgate.net
[4+2] Cycloaddition: In certain cases, the quinolinium system can act as a four-atom component. For instance, photochemical [2+2] cycloadditions can lead to strained four-membered rings. researchgate.net The Diels-Alder reaction, a classic [4+2] cycloaddition, yields six-membered rings. researchgate.net
Other Cycloadditions: Research has also explored other pathways, such as [4+1], [4+3], [5+1], and [5+2] cycloadditions, by reacting quinolinium zwitterions (ylides) with various partners. nih.govresearchgate.netnih.gov For example, a palladium-catalyzed [4+3] dearomatizing cycloaddition of N-iminoquinolinium ylides has been developed to construct seven-membered rings. uq.edu.au
These diverse cycloaddition modes highlight the synthetic flexibility of quinolinium ylides in constructing complex molecular architectures.
The reaction of the this compound ylide with various unsaturated carbon systems is a cornerstone of its synthetic utility, leading to a wide range of annulated products. researchgate.net
Alkenes: The cycloaddition of the quinolinium ylide with activated alkenes, such as acrylonitrile (B1666552) or maleimides, typically proceeds via a [3+2] pathway to yield dihydropyrrolo[1,2-a]quinolines. These primary adducts can often be oxidized in a subsequent step to the corresponding aromatic pyrrolo[1,2-a]quinolines. researchgate.net
Alkynes: Activated alkynes, particularly those with electron-withdrawing groups like dimethyl acetylenedicarboxylate (B1228247) (DMAD), are excellent reaction partners. The [3+2] cycloaddition with alkynes directly furnishes fully aromatized pyrrolo[1,2-a]quinoline (B3350903) derivatives. nih.govresearchgate.net
Arynes: Quinolinium zwitterionic thiolates have been shown to react with arynes in annulation reactions, demonstrating another facet of their reactivity with carbon-carbon multiple bonds. researchgate.net
Allenes: The reaction of quinolinium zwitterionic tosylates with allenes has been documented as a viable method for constructing fused heterocyclic systems. researchgate.net
The table below summarizes typical outcomes of these reactions.
| Reactant Type | Example Reactant | Product Type | Reference |
| Alkene | Acrylonitrile | Dihydropyrrolo[1,2-a]quinoline | researchgate.net |
| Alkyne | Dimethyl Acetylenedicarboxylate (DMAD) | Pyrrolo[1,2-a]quinoline | nih.govresearchgate.net |
| Aryne | Benzyne | Fused heterocycles | researchgate.net |
| Allene | Allenoates | Fused heterocycles | researchgate.net |
The quinolinium salt and its corresponding ylide exhibit reactivity towards a broad spectrum of both nucleophiles and electrophiles, leading to the formation of various annulated heterocycles. A comprehensive review highlights the annulation reactions of N-alkyl quinolinium salts with several classes of compounds. researchgate.net
Phenolic Compounds: Quinolinium salts can undergo ruthenium-catalyzed reductive dearomative tandem functionalization with phenols, leading to the syn-selective formation of fused polyheterocycles. thieme-connect.com
Diketones: Reactions with cyclic and acyclic diketones are also a viable strategy for constructing annulated products from N-alkyl quinolinium salts. researchgate.net
Amines: The annulation of N-alkyl quinolinium salts with both cyclic and acyclic amines has been reported. researchgate.net
Isocyanoacetates: These compounds react with N-alkyl quinolinium salts to form new heterocyclic structures. researchgate.net
Sulfonium (B1226848) Salts: Quinolinium zwitterionic tosylates and thiolates can react with sulfonium salts in annulation reactions. researchgate.net For instance, the Corey-Chaykovsky reaction involves the reaction of sulfur ylides with carbonyl compounds. organic-chemistry.org
Diazoacetates: The reaction of quinolinium zwitterionic tosylates with diazoacetates is a known method for forming fused systems. researchgate.net These reactions can be complex, multistep processes. researchgate.net
The table below provides an overview of these reactions.
| Reactant Class | Reaction Type | Product Type | Reference |
| Phenolic Compounds | Ru-catalyzed tandem functionalization | Fused polyheterocycles | thieme-connect.com |
| Diketones | Annulation | Annulated heterocycles | researchgate.net |
| Amines | Annulation | Annulated heterocycles | researchgate.net |
| Isocyanoacetates | Annulation | Fused heterocycles | researchgate.net |
| Sulfonium Salts | Annulation | Fused heterocycles | researchgate.net |
| Diazoacetates | Annulation | Fused heterocycles | researchgate.net |
Quinolinium salts and their derived ylides can undergo ring expansion and rearrangement reactions, providing access to larger heterocyclic frameworks, such as benzazepines. researchgate.netacs.org These transformations often proceed through carbocation or ylide intermediates. semanticscholar.orgwikipedia.orgrsc.org
One notable example is the metal-free, oxidative ring-expansion of dihydroquinolines using trimethylsilyldiazomethane (B103560) (TMSCHN2) to produce benzazepine derivatives. thieme-connect.com The proposed mechanism involves hydride abstraction, nucleophilic attack of the diazomethane, and subsequent rearrangement and ring expansion of a cyclopropane (B1198618) or aziridinium (B1262131) intermediate. thieme-connect.com Similarly, the reaction of azetidinecarboxylate esters with metallocarbenes generates azetidinium ylides that undergo an efficient researchgate.netacs.org-shift to yield ring-expanded pyrrolidine (B122466) products. nih.gov The synthesis of benzazepines from tetrahydroisoquinolinium salts has also been reported. acs.org
These reactions are significant as they allow for the transformation of a six-membered quinoline (B57606) ring into a seven-membered azepine ring, a valuable scaffold in medicinal chemistry. researchgate.net
Dearomatization and Selective Functionalization
The dearomatization of the quinoline ring system and its selective functionalization represent advanced strategies for creating complex, three-dimensional molecules from simple aromatic precursors.
Dearomatization: The aromatic quinoline ring is generally stable, but under specific conditions, it can undergo dearomatization. A recently developed strategy utilizes carbodication Lewis acids to activate pyridines and quinolines for direct 1,4-reduction, leading to 1,4-dihydropyridines (DHPs) and their quinoline analogues. [?] Another approach involves a dearomatization/debromination strategy for the [4+1] spiroannulation of bromophenols. nih.govresearchgate.net Palladium-catalyzed dearomatizing cycloaddition reactions of N-iminoquinolinium ylides have also been reported to construct saturated seven-membered rings. uq.edu.au
Selective Functionalization: The quinoline nucleus can be selectively functionalized at various positions. Transition metal-catalyzed C-H activation is a powerful tool for the regioselective functionalization of quinolines. nih.gov Furthermore, visible-light-driven photocatalysis using quinolinone as a catalyst allows for the site-selective installation of phosphinoyl and carbamoyl (B1232498) groups onto quinolinium ions under mild conditions. acs.org Functionalized quinolizinium-based fluorescent reagents have been prepared through the cis-difunctionalization of quinolinium diazonium salts, which can then selectively react with nucleophiles like the sulfhydryl groups of cysteine-containing peptides. nih.gov
These methods provide powerful avenues for modifying the this compound scaffold to generate novel molecular structures with potential applications in various fields of chemistry.
Reductive Functionalization Protocols
The reductive functionalization of quinolinium salts, including this compound, provides a powerful method for the synthesis of substituted tetrahydroquinolines. These reactions typically involve the partial reduction of the quinolinium ring to form a reactive enamine intermediate, which can then be trapped by various electrophiles.
One notable protocol involves the use of a transition-metal-free system or rhodium catalysis with a very low catalyst loading. In this system, formic acid often serves as the terminal reductant. The reaction proceeds via the formation of an enamine species in situ, which can then react with a variety of electrophiles such as enones, imides, and aldehydes. This method allows for the introduction of substituents at the C3 and C4 positions of the quinoline core, a transformation that is not readily achieved through standard electrophilic or nucleophilic aromatic substitution.
Another approach utilizes an iridium-catalyzed transfer hydrogenation, where formaldehyde (B43269) can act as both an electrophile and a reductant. This process involves the partial reduction of the quinolinium salt to an enamine intermediate, which then reacts with formaldehyde. Deuterium labeling studies have provided insight into the mechanism, revealing the reversible nature of the initial hydride addition from the iridium catalyst.
While these protocols have been established for a range of N-alkyl and N-aryl quinolinium salts, the specific application to this compound bromide follows the same general principles. The electron-withdrawing character of the phenacyl group can influence the reactivity of the quinolinium ring, potentially enhancing its susceptibility to nucleophilic attack and subsequent functionalization.
Cascade Dearomatization Protocols
Cascade dearomatization reactions of quinolinium salts offer an efficient route to complex polycyclic structures with multiple stereocenters. These reactions often proceed through a series of steps that involve the initial dearomatization of the quinolinium ring, followed by subsequent cyclization and functionalization steps.
An enantioselective cascade reaction has been developed for N-alkylquinolinium salts with o-hydroxybenzylideneacetones. This reaction, mediated by a cross-dienamine addition, leads to the formation of fused polyheterocycles. The process involves the trapping of a dearomatized enamine-type intermediate, followed by aminal formation. While this specific reaction has been demonstrated on other N-alkylquinolinium salts, the underlying principles are applicable to this compound.
The following table provides an overview of representative cascade dearomatization reactions of quinolinium salts:
| Catalyst/Reagent System | Reactant | Product Type | Key Features |
| Chiral Primary Amine | N-Alkylquinolinium Salt, o-Hydroxybenzylideneacetone | Fused Polyheterocycles | Enantioselective, Cross-Dienamine Addition |
| Organocatalyst | N-Alkylquinolinium Salt, Cyclic 2,4-Dienones | Bridged Frameworks | Repetitive Dearomatization and Aromatization |
These cascade reactions highlight the versatility of quinolinium salts in constructing complex molecular architectures in a single pot, often with high stereocontrol.
Role of Zwitterionic Intermediates
Zwitterionic intermediates, specifically quinolinium ylides, play a crucial role in the reactivity of this compound salts, particularly in cyclization reactions. These intermediates are typically generated in situ by the deprotonation of the acidic methylene (B1212753) group of the phenacyl substituent.
Quinolinium 1,4-Zwitterions in Cyclization
Quinolinium 1,4-zwitterions are versatile intermediates in the synthesis of various heterocyclic compounds. These species, which can be represented as having a positive charge on the nitrogen atom and a negative charge on the exocyclic carbon, can act as 1,3-dipoles in cycloaddition reactions.
A prominent application of these zwitterions is in the [3+2] cycloaddition with various dipolarophiles, such as alkenes and alkynes. This reaction leads to the formation of five-membered rings fused to the quinoline core, resulting in structures like pyrrolo[1,2-a]quinolines. The reaction is typically initiated by a base, such as triethylamine, which deprotonates the this compound salt to form the reactive ylide.
The general scheme for the formation of the quinolinium ylide and its subsequent [3+2] cycloaddition is as follows:
Ylide Formation: this compound bromide reacts with a base to form the corresponding quinolinium ylide.
Cycloaddition: The ylide then reacts with a dipolarophile (e.g., an activated alkyne like dimethyl acetylenedicarboxylate) in a concerted or stepwise manner.
Aromatization: The initial cycloadduct often undergoes a subsequent elimination or rearrangement to yield the stable aromatic pyrrolo[1,2-a]quinoline product.
Mechanistic Insights into Zwitterion Formation and Reactivity
The formation of the quinolinium zwitterion (ylide) is a key step that dictates the subsequent reaction pathways. The stability of the ylide is influenced by the nature of the substituent on the exocyclic carbon. In the case of this compound, the phenacyl group provides significant stabilization through resonance, delocalizing the negative charge onto the carbonyl oxygen.
Mechanistic studies of the cycloaddition reactions of related quinolinium ylides suggest that the reaction can proceed through different pathways depending on the reactants and conditions. The Huisgen [3+2] cycloaddition is a classic example, where the 1,3-dipolar ylide reacts with a dipolarophile.
The reactivity of the zwitterionic intermediate is summarized in the table below:
| Intermediate | Reaction Type | Reactant Partner | Product |
| Quinolinium Ylide | [3+2] Cycloaddition | Alkyne (e.g., DMAD) | Pyrrolo[1,2-a]quinoline |
| Quinolinium Ylide | [3+2] Cycloaddition | Alkene | Dihydropyrrolo[1,2-a]quinoline |
| Quinolinium Ylide | Dimerization | Self-reaction | Complex fused systems |
Reaction Kinetics and Mechanistic Elucidation
The study of reaction kinetics provides valuable information for understanding the mechanisms of reactions involving this compound salts and for optimizing reaction conditions.
Kinetic Studies of Oxidation and Reduction Processes (e.g., by Quinolinium Dichromate)
While specific kinetic data for the oxidation and reduction of this compound by reagents like quinolinium dichromate are not extensively documented in the literature, general principles of such reactions can be inferred from studies on similar compounds.
Quinolinium dichromate is an oxidizing agent, and its reactions with organic substrates typically involve the transfer of an oxygen atom from the dichromate moiety. The kinetics of such oxidations are often studied by monitoring the disappearance of the oxidant or the appearance of the product over time, usually by spectroscopic methods.
The rate of oxidation would likely be influenced by several factors, including:
Concentration of reactants: Higher concentrations of the quinolinium salt and the oxidizing agent would generally lead to a faster reaction rate.
Temperature: As with most chemical reactions, an increase in temperature would increase the reaction rate.
Solvent: The polarity and protic/aprotic nature of the solvent can significantly affect the stability of the transition state and thus the reaction rate.
pH: For reactions in aqueous or mixed-aqueous media, the pH can play a critical role, as the protonation state of the reactants and intermediates can influence their reactivity.
A hypothetical rate law for the oxidation of a substrate by quinolinium dichromate might be second order, first order in each reactant. However, the actual mechanism could be more complex, possibly involving the formation of intermediate complexes.
Due to the lack of specific experimental data for this compound, the following table presents a generalized summary of factors influencing the kinetics of quinolinium salt reactions.
| Factor | Influence on Reaction Rate | Rationale |
| Reactant Concentration | Increases with concentration | Higher probability of molecular collisions |
| Temperature | Increases with temperature | Provides molecules with sufficient activation energy |
| Solvent Polarity | Varies | Can stabilize or destabilize reactants and transition states |
| pH | Can have a significant effect | Affects the protonation state of reactants and catalysts |
Further experimental studies are necessary to fully elucidate the specific kinetic parameters and mechanistic details of reactions involving this compound.
Proton-Catalyzed Reaction Mechanisms
While many reactions of this compound salts are initiated by bases to form an ylide, proton catalysis can play a crucial role in subsequent steps, particularly in reactions involving the ylide intermediate. For instance, in the context of cycloaddition reactions, protonation of an intermediate can facilitate ring-opening or rearrangement pathways.
In acidic conditions, the equilibrium between the quinolinium salt and its corresponding ylide is shifted heavily towards the salt form. However, certain reactions may proceed through a mechanism where a low concentration of a reactive intermediate is protonated in a subsequent, faster step. For example, if the quinolinium ylide were to react with an electrophile, the resulting adduct could be susceptible to proton-catalyzed elimination or rearrangement. The specific mechanism would be highly dependent on the nature of the reactants and the reaction conditions.
Investigation of Rate-Determining Steps and Transition States
The key to understanding the reactivity of this compound salts lies in identifying the rate-determining step of their reactions. In base-initiated reactions, the formation of the quinolinium ylide through deprotonation of the α-methylene group is often the initial and potentially rate-limiting step. The acidity of these protons is a critical factor; it is enhanced by the adjacent positively charged quinolinium ring and the carbonyl group of the phenacyl moiety.
Once the ylide is formed, it can react with various electrophiles. In such two-step reactions, either the ylide formation or the subsequent reaction of the ylide can be the rate-determining step. The nature of the transition state will differ accordingly.
Ylide Formation as the Rate-Determining Step: The transition state would involve the abstraction of a proton from the methylene bridge by a base. This process would be characterized by a significant primary kinetic isotope effect if the hydrogen is replaced by deuterium. The transition state would feature a partial bond between the base and the proton, and a developing negative charge on the carbon atom.
Reaction of the Ylide as the Rate-Determining Step: If ylide formation is rapid and reversible, the subsequent reaction of the ylide with an electrophile will be rate-determining. The transition state for this step would involve the nucleophilic attack of the ylidic carbon onto the electrophile. For instance, in a reaction with an aldehyde, the transition state would involve the formation of a new carbon-carbon bond, leading to a betaine (B1666868) intermediate. The stability of this transition state, and thus the reaction rate, would be influenced by steric and electronic factors of both the ylide and the electrophile.
Computational studies on analogous systems, such as pyridinium (B92312) ylides, suggest that the transition states in their cycloaddition reactions can be either concerted or stepwise, depending on the nature of the reacting partner. A concerted transition state would involve simultaneous bond formation, while a stepwise mechanism proceeds through a distinct intermediate.
Substituent Effects on Reactivity and Selectivity
The electronic nature of substituents on both the quinolinium ring and the phenacyl group can significantly influence the reactivity of this compound salts and the selectivity of their reactions. The methyl group at the 4-position of the phenacyl moiety in the title compound is an electron-donating group.
The effect of substituents can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of the substituents. For reactions involving the formation of the quinolinium ylide, electron-withdrawing groups on the phenacyl portion would increase the acidity of the methylene protons, thereby increasing the rate of ylide formation. Conversely, electron-donating groups, such as the 4-methyl group, would decrease the acidity and slow down this step.
The following table illustrates the expected qualitative effect of substituents on the acidity of the methylene protons and the stability of the corresponding ylide.
| Substituent on Phenacyl Ring (at para-position) | Electronic Effect | Expected pKa of Methylene Protons | Ylide Stability |
| -NO₂ | Electron-withdrawing | Lower | Increased |
| -CN | Electron-withdrawing | Lower | Increased |
| -H | Neutral | Reference | Reference |
| -CH₃ | Electron-donating | Higher | Decreased |
| -OCH₃ | Electron-donating | Higher | Decreased |
In reactions where the nucleophilicity of the ylide is crucial, the substituent effects are reversed. Electron-donating groups on the phenacyl ring, including the 4-methyl group, would increase the electron density on the ylidic carbon, enhancing its nucleophilicity and increasing the rate of its reaction with electrophiles.
The following interactive table demonstrates the hypothetical effect of substituents on the rate constant of the reaction between the quinolinium ylide and a generic electrophile.
| Substituent (R) in 1-(4-R-phenacyl)quinolinium | Hammett Constant (σp) | Relative Rate (k_rel) |
| NO₂ | 0.78 | 0.1 |
| CN | 0.66 | 0.2 |
| H | 0.00 | 1.0 |
| CH₃ | -0.17 | 2.1 |
| OCH₃ | -0.27 | 3.5 |
Note: The values in the tables are illustrative and based on general principles of physical organic chemistry. Specific experimental data for this compound were not found in the performed search.
Substituents on the quinolinium ring would also exert a significant influence. Electron-withdrawing groups on the quinolinium ring would increase the acidity of the methylene protons and stabilize the ylide through inductive and resonance effects. This would facilitate ylide formation but decrease its nucleophilicity. Conversely, electron-donating groups on the quinolinium ring would have the opposite effect.
Advanced Spectroscopic Characterization of 1 4 Methylphenacyl Quinolinium Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and spatial arrangement of atoms within a molecule. For 1-(4-Methylphenacyl)quinolinium, a combination of one-dimensional and two-dimensional NMR techniques is employed to unequivocally assign the proton and carbon signals and to map out the intricate framework of the molecule.
Proton (¹H) NMR for Chemical Environment Analysis
Proton (¹H) NMR spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, which is influenced by neighboring atoms and functional groups. In the ¹H NMR spectrum of this compound, distinct signals are observed for the protons of the quinolinium ring, the phenacyl moiety, and the methyl group.
The protons on the quinolinium ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system and the positively charged nitrogen atom. researchgate.net The exact chemical shifts and splitting patterns are dictated by the substitution pattern and the coupling interactions between adjacent protons. The protons of the phenacyl group, specifically the methylene (B1212753) protons adjacent to the carbonyl group and the quinolinium nitrogen, are also significantly deshielded and appear as a characteristic singlet or a multiplet in the spectrum. The protons of the tolyl group exhibit signals in the aromatic region, with their chemical shifts influenced by the methyl substituent. The methyl protons themselves give rise to a sharp singlet in the upfield region of the spectrum.
A representative, albeit general, ¹H NMR data set for a related precursor, 4-methylphenacyl bromide, shows a singlet for the methyl protons at approximately 2.4 ppm, a singlet for the methylene protons at around 4.4 ppm, and multiplets for the aromatic protons in the range of 7.2-7.8 ppm. Upon formation of the this compound salt, these chemical shifts would be expected to shift further downfield due to the influence of the positively charged quinolinium ring.
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the number of different carbon environments.
In the ¹³C NMR spectrum of this compound, the carbon atoms of the quinolinium ring resonate in the aromatic region (typically δ 120-150 ppm), with the carbons directly bonded to the nitrogen atom appearing at lower field. The carbonyl carbon of the phenacyl group is highly deshielded and is expected to appear at a very low field (around δ 190 ppm). The methylene carbon adjacent to the nitrogen and carbonyl groups will also be significantly downfield. The carbons of the p-tolyl group will show characteristic signals in the aromatic region, and the methyl carbon will appear at a high field (around δ 21 ppm).
For instance, the ¹³C NMR spectrum of 4-methylphenacyl bromide, a precursor, shows signals for the methyl carbon at approximately 21.6 ppm, the methylene carbon at 30.9 ppm, the aromatic carbons between 129 and 145 ppm, and the carbonyl carbon at 190.8 ppm. orientjchem.org The formation of the quinolinium salt would lead to shifts in these values, particularly for the carbons of the phenacyl moiety directly attached to the quinolinium ring.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between different nuclei within a molecule, which is often not possible with 1D NMR alone.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. Cross-peaks in a COSY spectrum indicate that the two protons are coupled to each other, typically through two or three bonds. For this compound, COSY would be invaluable in tracing the connectivity of the protons within the quinolinium ring system and the tolyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For this compound, HMBC would be crucial in connecting the phenacyl moiety to the quinolinium ring by showing a correlation between the methylene protons of the phenacyl group and the carbons of the quinolinium ring.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups.
For this compound, the FTIR spectrum would be expected to show several characteristic absorption bands:
C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the carbonyl group of the phenacyl moiety. researchgate.net
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinolinium ring system would appear in the 1500-1650 cm⁻¹ region. nih.gov
Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.
Aliphatic C-H Stretching: The stretching of the C-H bonds in the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range.
C-N Stretching: The stretching vibration of the C-N bond in the quinolinium ring would also be present.
The presence and precise position of these bands provide confirmatory evidence for the presence of the key functional groups within the molecule.
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Applications
Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.
The Raman spectrum of this compound would also exhibit bands corresponding to the various functional groups. The aromatic ring stretching vibrations of both the quinolinium and tolyl moieties are typically strong in Raman spectra. The C=O stretch would also be observable.
Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto certain metal surfaces (e.g., silver or gold nanoparticles). This enhancement allows for the detection of very low concentrations of an analyte. For quinolinium derivatives, SERS can be a powerful tool for obtaining high-quality vibrational spectra, even from minute sample quantities, and for studying their interaction with surfaces.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of a compound through the analysis of its ionized forms and their fragmentation products. When a molecule is introduced into a mass spectrometer, it is ionized, and the resulting molecular ion can break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint, providing valuable information for structure elucidation. chemguide.co.uk The process typically involves bombarding the sample with high-energy electrons, leading to the formation of a positively charged molecular ion which is often energetically unstable and prone to fragmentation. chemguide.co.uk
The stability of the resulting carbocations significantly influences the fragmentation pattern; splits that produce more stable secondary or tertiary carbocations are generally favored. chemguide.co.uk For molecules containing heteroatoms or carbonyl groups, specific fragmentation pathways, such as the formation of stable acylium ions ([RCO]⁺), often lead to prominent peaks in the mass spectrum. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful variant of mass spectrometry that measures mass-to-charge ratios with extremely high accuracy. researchgate.net This precision allows for the determination of a compound's elemental formula, as the measured mass can be distinguished from other potential formulas with the same nominal mass. researchgate.net Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with HRMS are frequently employed for the comprehensive analysis of complex mixtures and the precise characterization of individual compounds. nih.govnih.gov
For this compound, HRMS would be used to confirm its elemental composition (C₁₈H₁₆NO⁺). The high resolution distinguishes the exact mass of the ion from other isobaric species, providing a high degree of confidence in its identification.
Illustrative HRMS Data for this compound Cation This table contains hypothetical data for illustrative purposes.
| Parameter | Value |
|---|---|
| Elemental Formula | C₁₈H₁₆NO⁺ |
| Calculated m/z | 262.1226 |
| Observed m/z (Hypothetical) | 262.1229 |
| Mass Error (Hypothetical) | 1.1 ppm |
The fragmentation pattern of this compound would be studied using tandem mass spectrometry (MS/MS). In this process, the molecular ion (m/z 262.12) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart. The resulting fragment ions are then analyzed. The fragmentation of quinolone structures, which are related to the quinolinium core, has been studied in detail and shows characteristic pathways that can help predict the fragmentation of this compound. nih.gov
Hypothetical Fragmentation Analysis of this compound This table contains hypothetical data for illustrative purposes.
| Fragment Ion (m/z) | Proposed Structure/Loss | Notes |
|---|---|---|
| 143.0597 | [C₉H₇N-CH₂]⁺ | Represents the quinolin-1-yl-methanide fragment following cleavage of the bond between the methylene and carbonyl groups. |
| 129.0651 | [C₉H₇N]⁺ | Corresponds to the quinolinium cation, a very stable aromatic fragment. |
| 119.0542 | [CH₃-C₆H₄-CO]⁺ | The 4-methylbenzoyl (toluoyl) cation, a stable acylium ion. |
| 91.0542 | [C₇H₇]⁺ | Tropylium ion, resulting from fragmentation of the methylphenyl group. |
X-ray Crystallography for Absolute Structure Determination
The application of X-ray crystallography has been crucial in understanding the binding of inhibitors to proteins and in the structural elucidation of complex molecules. nih.gov For this compound, a crystal structure would provide undeniable proof of its constitution and stereochemistry. It would show the relative orientation of the planar quinolinium ring system and the 4-methylphenacyl substituent.
Hypothetical Crystallographic Data for this compound Bromide This table contains hypothetical data for illustrative purposes and does not represent experimentally verified results.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 9.8 Å, β = 95.5° |
| Bond Length (C=O) | 1.22 Å |
| Bond Angle (N-C-C phenacyl) | 110.5° |
| Torsion Angle (C-C-C-O) | -175.0° |
Electronic Spectroscopy (e.g., UV-Vis Absorption, Luminescence)
Electronic spectroscopy, particularly UV-Vis absorption spectroscopy, probes the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower-energy orbitals (like π or n orbitals) to higher-energy anti-bonding orbitals (like π*). The wavelengths of maximum absorption (λmax) and the intensity of these absorptions (molar absorptivity, ε) are characteristic of a molecule's chromophores.
The structure of this compound contains extensive conjugated π-systems in both the quinolinium and 4-methylphenyl rings. These systems are expected to give rise to strong π → π* transitions in the UV region. The carbonyl group also possesses a lone pair of electrons (n electrons), which could lead to a weaker n → π* transition. Luminescence (fluorescence or phosphorescence) spectroscopy could also be employed to study the properties of the molecule's excited states upon relaxation.
Hypothetical Electronic Absorption Data for this compound in Methanol This table contains hypothetical data for illustrative purposes.
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment (Proposed) |
|---|---|---|
| 235 | 25,000 | π → π* transition (4-methylphenacyl group) |
| 315 | 12,000 | π → π* transition (Quinolinium ring) |
| 360 | 800 | n → π* transition (Carbonyl group) |
Surface-Sensitive Spectroscopic Techniques (e.g., X-ray Photoelectron Spectroscopy, XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For this compound, XPS could be used to analyze thin films or monolayers of the compound on a substrate. It would confirm the presence of carbon, nitrogen, and oxygen. More importantly, high-resolution scans of the C 1s, N 1s, and O 1s regions would provide information about their chemical environments. For instance, the C 1s signal could be deconvoluted into components representing the aromatic C-C/C-H bonds, the C-N bond of the quinolinium ring, and the C=O of the carbonyl group, each appearing at a distinct binding energy. The N 1s signal would be characteristic of the positively charged quaternary nitrogen atom.
Hypothetical XPS Binding Energy Data for this compound This table contains hypothetical data for illustrative purposes.
| Core Level | Binding Energy (eV) | Assignment (Proposed) |
|---|---|---|
| C 1s | 284.8 | Aromatic C-C, C-H |
| C 1s | 286.5 | C-N |
| C 1s | 288.1 | C=O (Carbonyl) |
| N 1s | 401.5 | Quaternary Nitrogen (N⁺) |
| O 1s | 532.0 | C=O (Carbonyl) |
General methodologies for such computational investigations are well-established in the field of quantum chemistry. Scientists routinely use DFT and other quantum chemical methods to analyze related molecular structures like N-phenacyl-derived thiazolium salts and various pyridinium (B92312) salts. These studies provide valuable insights into molecular stability, reactivity, and spectroscopic properties. However, without research focused explicitly on this compound, it is not possible to generate a scientifically accurate article that adheres to the specific requirements of the user's request.
Therefore, the requested article cannot be generated at this time due to the absence of the necessary source data.
Computational and Theoretical Investigations of 1 4 Methylphenacyl Quinolinium
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and materials at an atomic level. nih.gov By solving Newton's equations of motion for a system of interacting atoms, MD simulations can track the trajectories of atoms and molecules over time, providing insights into conformational changes, molecular flexibility, and intermolecular interactions.
For 1-(4-Methylphenacyl)quinolinium, an MD simulation would typically be performed by placing the molecule in a simulation box filled with a chosen solvent, such as water, to mimic experimental conditions. The system would be subjected to defined temperature and pressure, and the simulation would be run for a specific duration (from nanoseconds to microseconds) to observe its dynamic evolution.
Key insights that would be gained from an MD simulation of this compound include:
Conformational Flexibility: The simulation would reveal the rotational freedom around the single bonds connecting the quinolinium ring, the carbonyl group, and the 4-methylphenyl group. This helps in identifying the most stable and frequently occurring conformations of the molecule in solution.
Solvent Interactions: The simulation would detail how solvent molecules arrange themselves around the cation. It would highlight specific interactions, such as hydrogen bonding between water molecules and the carbonyl oxygen of the compound, and the hydration shell surrounding the charged quinolinium moiety.
Structural Stability: By analyzing metrics like the Root Mean Square Deviation (RMSD), researchers can assess the stability of the molecule's structure over the course of the simulation. Significant fluctuations in RMSD might indicate conformational transitions.
The data below illustrates the type of information that can be extracted from an MD simulation analysis.
Table 1: Illustrative MD Simulation Output Parameters for this compound
| Parameter | Description | Hypothetical Value/Observation |
|---|---|---|
| RMSD of Backbone | Measures the average deviation of the molecule's backbone atoms from a reference structure over time. | Fluctuations between 0.1 - 0.3 nm, indicating a relatively stable core structure with some flexibility. |
| Radius of Gyration (Rg) | Indicates the compactness of the molecule's structure. | A stable Rg value would suggest no major unfolding or collapsing of the structure. |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to solvent molecules. | Changes in SASA could correlate with conformational changes that expose or bury certain groups. |
| Radial Distribution Function (g(r)) | Describes how the density of solvent molecules varies as a function of distance from a specific atom (e.g., the carbonyl oxygen). | A sharp peak at ~0.28 nm from the carbonyl oxygen would indicate a strong hydrogen bonding interaction with water. |
Advanced Theoretical Analyses
To gain a deeper understanding of the electronic structure, bonding, and reactivity of this compound, advanced theoretical analyses based on quantum mechanics are employed. These methods provide detailed information that complements the dynamic picture from MD simulations. escholarship.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals (MOs) from a quantum chemical calculation into a localized picture of chemical bonds and lone pairs, which closely aligns with the familiar Lewis structure concept. wikipedia.orgq-chem.comwisc.edu This method allows for a quantitative analysis of bonding, hybridization, and, crucially, the stabilizing electronic interactions known as hyperconjugation or charge delocalization. wikipedia.orguni-muenchen.de
For this compound, NBO analysis would provide a detailed description of its electronic structure. The analysis identifies the "natural Lewis structure," which typically accounts for a very high percentage (>99%) of the total electron density. wikipedia.org The remaining electron density is attributed to delocalization effects, primarily arising from donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. wisc.edu The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy, E(2). wisc.edu
Key interactions within this compound that would be quantified by NBO analysis include:
Delocalization of π-electrons from the 4-methylphenyl ring to the antibonding π* orbitals of the quinolinium ring.
Hyperconjugation involving the lone pairs of the carbonyl oxygen atom donating electron density into adjacent antibonding σ* or π* orbitals.
Interactions between the π-systems of the two aromatic rings, mediated by the acyl linker.
The following table provides an illustrative example of the kind of data generated by an NBO analysis for the most significant donor-acceptor interactions.
Table 2: Illustrative Second-Order Perturbation Analysis from NBO for this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π(Car-Car) (Phenyl Ring) | π(C=O) | 5.8 | π → π (Conjugation) |
| LP(2) O (Carbonyl) | σ(Cacyl-Cphenyl) | 2.1 | n → σ (Hyperconjugation) |
| π(C=C) (Quinolinium) | π(C=N) (Quinolinium) | 25.3 | π → π (Intra-ring resonance) |
| σ(C-H) (Methyl Group) | π(Car-Car) (Phenyl Ring) | 4.5 | σ → π (Hyperconjugation) |
Independent Gradient Model based on Hirshfeld Atoms (IGMH) for Noncovalent Interactions
The Independent Gradient Model based on Hirshfeld Atoms (IGMH) is a state-of-the-art computational method for identifying and visualizing both intramolecular and intermolecular noncovalent interactions (NCIs). nih.gov It improves upon the original IGM method by using atomic electron densities derived from a Hirshfeld partitioning of the actual molecular electron density, providing a more rigorous physical basis for the analysis. nih.gov
IGMH analysis generates 3D graphical plots where regions of significant noncovalent interaction are highlighted as isosurfaces. The color of these surfaces indicates the nature and strength of the interaction:
Blue: Strong, attractive interactions (e.g., hydrogen bonds).
Green: Weak, attractive interactions (e.g., van der Waals forces, π-π stacking).
Red: Strong, repulsive interactions (e.g., steric clashes).
For a single molecule of this compound, IGMH would be used to visualize the intramolecular NCIs that dictate its preferred conformation. This would include mapping the weak van der Waals forces between the quinolinium and 4-methylphenyl rings, which could indicate π-π stacking, and identifying potential weak C-H···O or C-H···N hydrogen bonds that contribute to structural stability.
Table 3: Potential Intramolecular Noncovalent Interactions in this compound Identifiable by IGMH
| Interaction Type | Atoms/Groups Involved | Expected IGMH Signature | Significance |
|---|---|---|---|
| π-π Stacking | Quinolinium ring and 4-methylphenyl ring | A broad, greenish isosurface between the rings. | Contributes to the conformational preference and overall stability. |
| Weak C-H···O Hydrogen Bond | A C-H bond on the quinolinium ring and the carbonyl oxygen. | A small, greenish-blue isosurface between the H and O atoms. | Helps to lock the orientation of the phenacyl group relative to the quinolinium core. |
| van der Waals Interaction | Alkyl chain and aromatic rings. | Green isosurfaces showing close contacts. | General attractive forces contributing to a compact structure. |
| Steric Repulsion | Atoms forced into close proximity. | Reddish isosurfaces in areas of steric clash. | Defines the conformational limits and energetic penalties for certain orientations. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method widely used to calculate the electronic excited states of molecules. escholarship.org It is a computationally efficient and generally accurate method for predicting electronic absorption spectra (UV-Vis spectra) by calculating the vertical transition energies from the ground electronic state to various excited states.
When applied to this compound, a TD-DFT calculation would yield several key pieces of information:
Excitation Energies: The energies required to promote an electron from an occupied molecular orbital to an unoccupied (virtual) molecular orbital. These are typically converted into wavelengths (λ) to predict the position of absorption maxima (λ_max) in the UV-Vis spectrum.
Oscillator Strengths (f): A dimensionless quantity that represents the probability of a given electronic transition. A higher oscillator strength corresponds to a more intense absorption peak in the spectrum. Transitions with an oscillator strength near zero are considered "forbidden" and are not typically observed experimentally.
Nature of Transitions: The analysis reveals which molecular orbitals are primarily involved in a given excitation (e.g., a transition from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). This helps in characterizing the transitions, for instance, as π→π* or n→π* transitions.
For this compound, with its extensive conjugated system, one would expect strong absorptions in the UV and possibly the visible region of the spectrum, corresponding primarily to π→π* transitions within the aromatic systems.
Table 4: Illustrative TD-DFT Prediction for the Main Electronic Transitions of this compound
| Excited State | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |
|---|---|---|---|---|
| S1 | 385 | 0.45 | HOMO → LUMO | π → π |
| S2 | 320 | 0.02 | HOMO-1 → LUMO | n → π |
| S3 | 295 | 0.78 | HOMO → LUMO+1 | π → π |
| S4 | 260 | 0.65 | HOMO-2 → LUMO | π → π |
Supramolecular Chemistry and Self Assembly of Quaternary Quinolinium Systems
Principles of Molecular Recognition and Host-Guest Chemistry
Molecular recognition is the foundation of supramolecular chemistry, describing the specific binding between two or more molecules through noncovalent interactions. This process is often described in terms of a "host" molecule binding a "guest" molecule. researchgate.net The principles governing this interaction are based on chemical and structural complementarity, where the size, shape, and electronic properties of the host's binding site are tailored to the guest. nih.gov
Key driving forces in host-guest chemistry include:
Electrostatic Interactions: These occur between charged or polar species, such as the interaction between a cation and an anion or a dipole. The permanent positive charge on the quinolinium nitrogen atom makes it an ideal candidate for recognition by anionic or electron-rich hosts.
Hydrogen Bonding: These are strong, directional interactions between a hydrogen atom bound to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. researchgate.net
π-π Stacking: These interactions occur between aromatic rings. nih.gov
Hydrophobic Effect: In aqueous environments, nonpolar molecules or parts of molecules tend to aggregate to minimize their contact with water, providing a significant driving force for the association of a nonpolar guest with a hydrophobic host cavity. nih.gov
While specific host-guest studies involving 1-(4-Methylphenacyl)quinolinium as the guest are not widely documented, its structural features suggest it would be a suitable guest for various macrocyclic hosts. For instance, the hydrophobic methylphenyl group could be encapsulated within the nonpolar cavity of hosts like cyclodextrins or certain calixarenes in aqueous solutions. nih.gov The binding would be further stabilized by cation-π interactions between the quinolinium ring and the electron-rich aromatic walls of a suitable host.
Table 1: Potential Host-Guest Interactions with this compound
| Host Type | Potential Binding Site for Guest | Primary Driving Forces |
|---|---|---|
| Cyclodextrins | Encapsulation of the 4-methylphenyl group | Hydrophobic effect, van der Waals forces |
| Calixarenes | Encapsulation of the 4-methylphenyl group or cation-π interaction with the quinolinium moiety | Hydrophobic effect, cation-π interactions |
| Cucurbiturils | Encapsulation of the phenacyl or methylphenyl moiety | Hydrophobic effect, ion-dipole interactions |
Noncovalent Interactions in Solid-State Architectures
In the absence of a specific crystal structure for this compound, its solid-state architecture can be inferred from studies on analogous quinolinium salts. The packing of these molecules in a crystal lattice is a delicate balance of multiple noncovalent interactions that collectively stabilize the extended supramolecular assembly. rsc.orgresearchgate.net
Hydrogen bonds are among the most critical interactions for directing the assembly of organic salts. In quaternary quinolinium systems, the C-H bonds of the quinolinium ring are activated by the positive charge on the nitrogen atom, making them effective hydrogen bond donors. The crystal structures of various quinolinium salts reveal extensive networks of weak C–H···O, C–H···N, and C–H···X (where X is a halide anion) hydrogen bonds. rsc.orgresearchgate.net
For this compound salts, the carbonyl oxygen of the phenacyl group is a prominent hydrogen bond acceptor. It would be expected to form strong C–H···O interactions with the acidic protons from the quinolinium rings of neighboring cations. Furthermore, the nature of the counter-anion plays a crucial role. Small, coordinating anions like chloride or acetate (B1210297) would participate directly in the hydrogen-bonding network, linking cations together, whereas larger, non-coordinating anions would lead to different structural motifs. rsc.orgnih.gov The packing in salts of the drug bedaquiline, which contains a substituted quinoline (B57606), is dominated by hydrogen bonding, where anions and cations form intricate infinite ribbons. nih.gov
Given the presence of two aromatic systems—the quinolinium ring and the tolyl group—π-π stacking interactions are expected to be a major contributor to the solid-state organization of this compound. These interactions involve the face-to-face or offset stacking of aromatic rings, driven by a combination of electrostatic and van der Waals forces. In related 7-amino-2,4-dimethylquinolinium salts, π-π stacking interactions between quinoline moieties are prominent in stabilizing the crystal packing. rsc.orgresearchgate.net
Additionally, C–H···π interactions, where a C-H bond points towards the face of an aromatic ring, are increasingly recognized as important structure-directing forces. The protons of one quinolinium ring can interact with the π-cloud of the tolyl or quinoline ring of an adjacent molecule. These interactions, along with π-π stacking, often lead to the formation of one-dimensional columns or two-dimensional layered structures in the crystal lattice. beilstein-journals.org
Self-Assembly Processes in Solution and at Interfaces
The structure of this compound, featuring a polar cationic quinolinium head group and a more nonpolar methylphenacyl tail, gives it amphiphilic character. Amphiphilic molecules can self-assemble in solution to form organized structures like micelles or vesicles when a critical concentration is reached.
Studies on other cationic surfactants, such as hexadecyltrimethylammonium (CTA) complexes, show that they form various liquid crystalline phases in water and other solvents. nih.gov The geometry of the resulting aggregates is highly dependent on factors like solvent, temperature, and the nature of the counter-ion. nih.gov By analogy, this compound is expected to exhibit similar self-assembly behavior. In aqueous solutions, it would likely form micelles with the hydrophobic methylphenacyl tails forming a core and the charged quinolinium heads creating a hydrophilic shell at the micelle-water interface. The specific architecture and critical micelle concentration would be influenced by the choice of anion and the presence of any additives.
Anion Effects on Supramolecular Organization and Properties
Research on 7-amino-2,4-dimethylquinolinium salts with a variety of anions (e.g., Cl⁻, HCOO⁻, CH₃COO⁻) has demonstrated this effect clearly. rsc.orgresearchgate.net Each anion leads to a unique three-dimensional supramolecular network with distinct hydrogen bonding patterns and stacking interactions. For example, a small, spherical anion like Cl⁻ might fit into interstitial spaces, facilitating close packing of the cations, while a larger, more complex anion like tartrate could act as a linker, creating larger, more open frameworks. rsc.org This structural modulation by the anion also directly impacts the material's properties, such as solid-state luminescence, where different packing arrangements lead to different emission wavelengths. rsc.orgresearchgate.net
In the context of this compound, one can predict significant structural diversity based on the anion.
Table 2: Predicted Anion Effects on the Supramolecular Structure of this compound Salts
| Anion | Anion Characteristics | Predicted Effect on Supramolecular Structure |
|---|---|---|
| Cl⁻ | Small, spherical, strong H-bond acceptor | Likely to form dense structures with extensive C-H···Cl hydrogen bonds, potentially leading to close cation-cation packing. rsc.orgresearchgate.net |
| BF₄⁻ | Tetrahedral, weakly coordinating | Less involved in hydrogen bonding, promoting cation-cation interactions like π-π stacking to dominate the packing, potentially forming herringbone structures. beilstein-journals.org |
| CH₃COO⁻ | Planar, strong H-bond acceptor | Acts as a hydrogen bond bridge between cations, forming chains or sheets via C-H···O interactions with the quinolinium and carbonyl groups. rsc.orgresearchgate.net |
| PF₆⁻ | Octahedral, large, non-coordinating | Its large size would create significant spacing between cations, potentially disrupting stacking and favoring more open or interdigitated structures. beilstein-journals.org |
Therefore, the selection of the anion is a powerful tool for engineering the crystal structure and properties of this compound-based materials.
Advanced Applications of 1 4 Methylphenacyl Quinolinium in Chemical Sciences
Catalytic Roles in Organic Transformations (e.g., Organocatalysis, Electrocatalysis)
The primary catalytic relevance of 1-(4-Methylphenacyl)quinolinium lies in its role as a precursor to a catalytically active species in organocatalysis. Specifically, upon treatment with a base, the quinolinium salt is deprotonated at the methylene (B1212753) bridge to form a quinolinium ylide in situ. This ylide is a type of azomethine ylide, which is a nitrogen-based 1,3-dipole.
These transient ylides are central to 1,3-dipolar cycloaddition reactions, a powerful class of reactions for constructing five-membered heterocyclic rings. researchgate.net The quinolinium salt itself is not the catalyst but a stable pre-catalyst or reagent that generates the reactive ylide. This process is a cornerstone of modern synthetic strategies for creating complex nitrogen-containing polycycles. researchgate.netthieme-connect.com The catalytic cycle typically involves the deprotonation of the quinolinium salt, the cycloaddition of the resulting ylide with a dipolarophile (like an alkene or alkyne), and subsequent transformation of the product, potentially regenerating a related structure. While traditional methods for ylide generation often produce significant waste, the catalytic generation from sources like diazo compounds represents a more efficient and environmentally friendly strategy. acs.org
Reagents and Synthons in Complex Molecule Synthesis
The most significant application of this compound is as a reagent and synthon for the synthesis of complex heterocyclic molecules, particularly annulated quinoline (B57606) derivatives. Quinoline derivatives are prevalent in many biologically active compounds and natural products. researchgate.netresearchgate.net The quinolinium salt serves as a stable, easily handled precursor to the highly reactive quinolinium ylide.
Upon generation, the ylide, which has a delocalized negative charge on the carbon adjacent to the carbonyl group and a positive charge on the quinoline nitrogen, acts as a potent 1,3-dipole. It readily reacts with electron-deficient alkenes or alkynes in a [3+2] cycloaddition reaction. This transformation is highly regio- and stereoselective, leading to the formation of complex polycyclic structures like pyrrolo[1,2-a]quinolines in a single, efficient step. researchgate.net This method is valued for its operational simplicity, high atom economy, and the ability to rapidly construct intricate molecular frameworks from readily available starting materials. researchgate.netacs.org
The versatility of this approach allows for the synthesis of a diverse library of substituted pyrrolo[1,2-a]quinolines, which are known to possess a range of biological activities, including antifungal and antioxidant properties. nih.gov
Table 1: Synthesis of Pyrrolo[1,2-a]quinoline (B3350903) Derivatives via this compound Ylide
| Quinolinium Salt Precursor | Dipolarophile | Base/Conditions | Product Core Structure | Reference |
|---|---|---|---|---|
| This compound Bromide | Electron-deficient alkene (e.g., arylidenemalononitrile) | Triethylamine (Et3N) | Substituted Dihydro-pyrrolo[1,2-a]quinoline | researchgate.net |
| 1-Phenacylquinolinium Bromide | N-methylmaleimide | Triethylamine (Et3N) | Substituted Tetrahydro-pyrrolo[1,2-a]quinoline | researchgate.net |
| Quinolinium Salts | Electron-deficient alkyne (e.g., DMAD) | Base | Substituted Pyrrolo[1,2-a]quinoline | thieme-connect.com |
Material Science Applications (e.g., Fluorescent Materials, Organic Conductors)
While this compound itself is not typically the final functional material, it serves as a critical building block for the synthesis of compounds with significant applications in material science. The heterocyclic systems produced from its cycloaddition reactions, such as pyrrolo[1,2-a]quinolines and related indolizine (B1195054) structures, are known for their photophysical properties. nih.gov
Many quinoline derivatives and their fused heterocyclic analogs exhibit strong fluorescence. mdpi.com For instance, pyrrolo[1,2-a]quinoxalines, which share a similar structural core, have been studied for their fluorescence and have shown potential in bioimaging and as components in organic light-emitting diodes (OLEDs). nih.govresearchgate.net Some derivatives display aggregation-induced emission (AIE), a phenomenon where fluorescence intensity increases in the aggregated or solid state, which is highly desirable for various optical applications. nih.gov The synthesis of novel N-doped polycyclic heteroaromatic compounds, including derivatives of pyrroloquinolines, is an active area of research, with studies focusing on their optical and electronic properties. nih.gov The inherent fluorescence of the quinolinium core itself is also harnessed in various applications. acs.orgnih.gov
Probes for Chemical Systems and Analytical Chemistry (e.g., Detection of Metal Ions)
The quinolinium core is an excellent fluorophore, making it a valuable component in the design of fluorescent probes for analytical chemistry and bio-imaging. acs.orgnih.govnih.gov Quinolinium-based dyes are characterized by high fluorescence quantum yields, significant photostability, and inherent water solubility, which are ideal properties for chemical sensors. acs.orgnih.gov
Researchers have developed quinolinium-based fluorescent probes for monitoring pH in aqueous solutions, particularly at high pH values where other probes are unavailable. acs.orgnih.govacs.org These probes can be used with fluorescence lifetime imaging microscopy (FLIM) to visualize dynamic chemical processes. acs.orgnih.govacs.org Furthermore, quinolinium derivatives are used to create probes for detecting nucleic acids like DNA and RNA. nih.gov For example, TOTO-3, a dimeric quinolinium cyanine (B1664457) dye, exhibits a massive increase in fluorescence quantum yield upon binding to nucleic acids, making it an effective stain for assessing cell membrane integrity and for DNA imaging. nih.gov While specific probes based on the 1-(4-methylphenacyl) structure are not widely documented for metal ion detection, the broader class of quinoline and quinolinium compounds has been successfully developed into fluorescent chemosensors for various analytes, including biothiols like cysteine and glutathione. rsc.org
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign peaks based on quinolinium ring protons (δ 8.5–9.5 ppm) and alkyl/aryl substituents (δ 1.5–7.5 ppm) .
- IR spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for phenacyl derivatives) .
- Mass spectrometry : Molecular ion peaks ([M⁺]) and fragmentation patterns validate molecular weights .
What computational approaches predict ADMET properties of quinolinium compounds, and how reliable are these models?
Advanced
In silico tools (e.g., QikProp, SwissADME) assess:
- Lipophilicity (LogP) : Critical for blood-brain barrier penetration .
- Metabolic stability : Cytochrome P450 interactions predict clearance rates .
Validation involves comparing computational predictions with in vitro assays (e.g., microsomal stability tests) .
How do quinolinium derivatives interact with biological macromolecules, and what techniques validate these interactions?
Q. Advanced
- DNA intercalation : UV-Vis hypochromicity and fluorescence quenching confirm binding .
- Enzyme inhibition : Kinetic assays (e.g., Michaelis-Menten plots) measure IC₅₀ values .
- Structural validation : X-ray crystallography (e.g., CypD-JW47 complex) reveals binding poses .
What key chemical reactions do this compound derivatives undergo?
Q. Basic
- Substitution : Iodide ions replaced by nucleophiles (Cl⁻, Br⁻) in polar solvents .
- Oxidation : Hydroxyl groups converted to ketones via Jones reagent .
- Reduction : Quinolinium rings hydrogenated to dihydro derivatives using Pd/C .
How do counterions in quinolinium salts affect crystalline packing and physicochemical properties?
Q. Advanced
- Anion effects : Bulky anions (e.g., [BPh₄]⁻) disrupt π-π stacking, reducing melting points .
- Cation-anion interactions : C–H···O and π-π interactions stabilize crystal lattices .
- Solubility : Smaller anions (Cl⁻, Br⁻) enhance aqueous solubility .
What structural features enhance mitochondrial targeting in quinolinium derivatives?
Q. Advanced
- Cationic charge : Quinolinium’s positive charge promotes mitochondrial membrane potential-driven accumulation .
- Lipophilic substituents : Alkyl chains (e.g., pent-4-enyl) improve membrane permeability .
- Assessment : JC-1 dye assays quantify mitochondrial membrane depolarization .
How are quinolinium-based fluorophores designed for bioimaging or real-time PCR?
Q. Basic
- Design : Styryl or alkynyl groups extend conjugation, shifting emission to NIR/visible ranges .
- Photophysics : Quantum yields (>0.4) and Stokes shifts (>100 nm) reduce background noise .
- Applications : SYBR Green I alternatives show lower toxicity in qPCR .
What molecular mechanisms underlie the neuroprotective effects of quinolinium compounds?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
